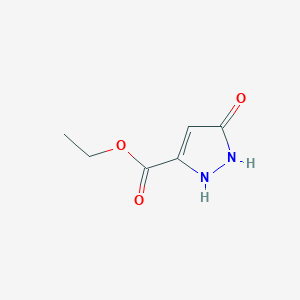
3,4,5-tribromo-1-methyl-1H-pyrazole
Vue d'ensemble
Description
3,4,5-tribromo-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H3Br3N2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 3,4,5-tribromo-1-methyl-1H-pyrazole consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three bromine atoms and one methyl group attached to it . The molecular weight of this compound is 318.79 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For 3,4,5-tribromo-1-methyl-1H-pyrazole, its molecular weight is 318.79 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
High-Energy Density Materials
- 3,4,5-trinitro-1H-pyrazole derivatives, including 1-methyl variants, are studied for potential use as high-energy density materials. Their properties such as geometric and electronic structures, band gap, thermodynamic properties, crystal density, and detonation properties are analyzed using quantum chemical methods. These compounds are comparable to known high-energy substances like RDX and HMX (Ravi, Gore, Venkatesan, Tewari, & Sikder, 2010).
Chemical Reactivity and Synthesis
- The reactivity of 3,4,5-trinitro-1H-pyrazole and its methyl derivative in various chemical reactions, such as nucleophilic substitution, is a subject of research. These reactions are important for synthesizing dinitropyrazoles, which have potential applications in chemical synthesis (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).
Antimicrobial Activity
- The presence of 3,4,5-tribromo-1H-pyrazole in natural sources like muricid molluscs suggests its potential antimicrobial activity. The compound could contribute to the observed antimicrobial properties in these natural extracts (Benkendorff, Pillai, & Bremner, 2004).
Pharmacological Research
- Schiff bases of pyrazole derivatives, including those containing the methyl group, have been synthesized and evaluated for pharmacological properties like analgesic and antioxidant activities (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
Lithium-Ion Battery Technology
- Methylated pyrazole derivatives are being investigated for applications in lithium-ion battery electrolytes. These compounds can improve cycling performance in high-voltage batteries, demonstrating the importance of functional group substitution in pyrazole compounds for technological applications (von Aspern et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3,4,5-tribromo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYJTKFRXVWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537244 | |
| Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-tribromo-1-methyl-1H-pyrazole | |
CAS RN |
57389-75-0 | |
| Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)





![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)




